N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O5S/c1-12-8-19(23-20(27)13-2-5-15(6-3-13)26(28)29)25(24-12)21-22-16(10-32-21)14-4-7-17-18(9-14)31-11-30-17/h2-10H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYHCNJOCMMSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, which are common downstream effects of many anticancer agents.
Pharmacokinetics
A study on similar compounds suggests that they obey lipinski’s rule of five, which predicts good bioavailability
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines. This suggests that this compound may also exhibit potent anticancer activity.
Scientific Research Applications
Medicinal Chemistry
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been evaluated for its antitumor properties . Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The mechanism of action is primarily attributed to its ability to induce apoptosis by interfering with cell cycle regulation.
Anticancer Activity Data Table
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.075 | Induction of apoptosis |
| MCF-7 | 0.090 | Inhibition of cell proliferation |
Biochemical Probes
The compound has been investigated as a biochemical probe due to its ability to interact with specific biological targets. It can bind to enzymes or receptors, modulating their activity. For example, it has shown potential in inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. Preliminary results indicate effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Material Science
The unique structural features of this compound allow for potential applications in material science , particularly in the development of organic semiconductors and sensors due to its electronic properties.
Case Study 1: Antitumor Evaluation
A study published in a peer-reviewed journal synthesized a series of compounds related to this compound and evaluated their antitumor activity. The results demonstrated that modifications in the chemical structure significantly influenced cytotoxicity levels against different cancer cell lines.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced antibacterial activity, suggesting pathways for optimizing the compound for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations, synthetic yields, and inferred physicochemical or pharmacological properties.
Key Observations:
Substituent Effects on Synthesis :
- The target compound’s benzo[d][1,3]dioxol-5-yl and nitrobenzamide groups may contribute to synthetic challenges, as seen in the low yield (20%) of Compound 74, which shares the benzo[d][1,3]dioxol-5-yl moiety . In contrast, simpler analogs like Compound 41 achieve higher yields (82%) due to less steric hindrance from phenyl and acetamide groups .
- Fluorinated analogs (e.g., 851988-47-1) highlight the role of halogens in modulating lipophilicity and metabolic stability .
Electronic and Steric Properties: The nitro group in the target compound is a stronger electron-withdrawing group than the methoxy substituent in Compound 74 or the acetamide in Compound 41. This may enhance electrophilic reactivity or polar interactions in biological targets.
Heterocyclic Diversity :
- Compounds like 18a/b () incorporate benzo[d]imidazol and thiophene rings, which differ from the pyrazole-thiazole core of the target compound. Such variations may influence pharmacokinetic profiles or target selectivity .
Methodological Considerations
- Synthetic Routes : The general method in for pyrazole-thiazole derivatives provides a framework for optimizing the target compound’s synthesis, particularly in managing nitro group reactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step protocols:
- Step 1 : Cyclocondensation of benzo[d][1,3]dioxol-5-yl-thiazole precursors with hydrazine derivatives to form the pyrazole-thiazole core .
- Step 2 : Coupling the core with 4-nitrobenzamide via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
- Optimization : Solvent choice (DMF vs. acetonitrile) and base (K₂CO₃ vs. NaH) significantly impact yields. For example, K₂CO₃ in DMF improves nitro group stability during coupling .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Characterization Workflow :
- 1H/13C NMR : Assign peaks for the benzodioxole (δ 6.7–7.1 ppm) and nitrobenzamide (δ 8.2–8.5 ppm) moieties. Use 2D NMR (COSY, HSQC) to resolve pyrazole-thiazole connectivity .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole N-methyl position) using single-crystal diffraction, as seen in analogous pyrazole derivatives .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Screening Strategy :
- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, referencing structural analogs with benzo[d][1,3]dioxole-thiazole cores .
- Molecular Docking : Prioritize targets (e.g., GABA receptors) using software like AutoDock Vina, leveraging nitrobenzamide’s electron-withdrawing properties for binding affinity analysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data across studies?
- Approach :
- Pharmacophore Mapping : Identify critical substituents (e.g., nitro group orientation) using Schrödinger’s Phase. Cross-validate with MD simulations to assess target flexibility .
- Meta-Analysis : Compare datasets from analogous compounds (e.g., thiadiazole-triazole hybrids) to isolate structure-activity relationships (SAR) specific to the nitrobenzamide group .
Q. What strategies improve regioselectivity during derivatization of the pyrazole-thiazole core?
- Synthetic Design :
- Directing Groups : Introduce temporary substituents (e.g., tert-butyl) at the pyrazole 3-position to steer electrophilic attacks to the thiazole 4-position .
- Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling of aryl boronic acids to the thiazole ring, as demonstrated in palladium-catalyzed reductive cyclizations .
Q. What mechanistic insights explain low yields in nitro group reduction reactions?
- Troubleshooting :
- Competitive Pathways : Nitro reduction (H₂/Pd-C) may compete with benzodioxole ring hydrogenation. Switch to Zn/HCl in ethanol for selective nitro-to-amine conversion .
- Byproduct Analysis : Monitor intermediates via LC-MS to detect over-reduced species (e.g., hydroxylamines) and adjust stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
